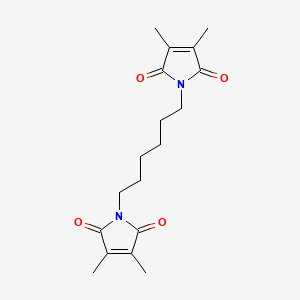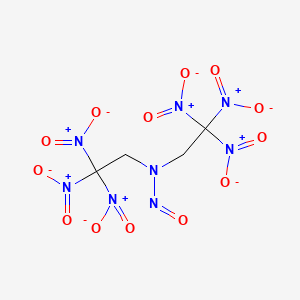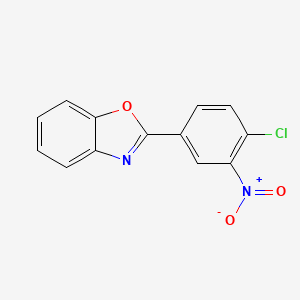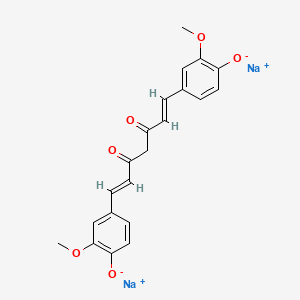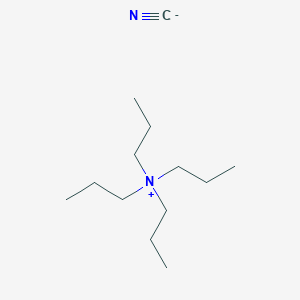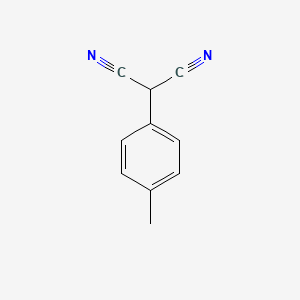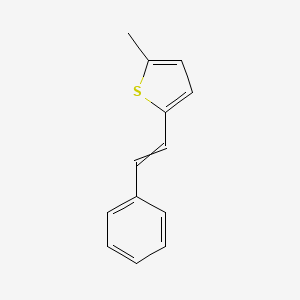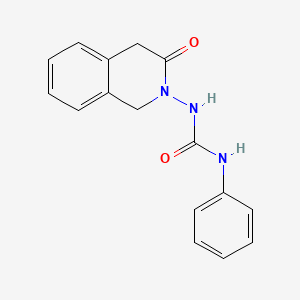![molecular formula C15H16N2O2 B14679356 1-Ethyl-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene CAS No. 32924-15-5](/img/structure/B14679356.png)
1-Ethyl-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene is an organic compound that belongs to the class of azoxybenzenes. These compounds are characterized by the presence of an azoxy group (-N=N(O)-) attached to a benzene ring. The compound’s structure includes an ethyl group and a methoxyphenyl group, making it a derivative of benzene with specific substituents that influence its chemical behavior and applications.
Méthodes De Préparation
The synthesis of 1-Ethyl-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the ethyl and methoxyphenyl groups. The azoxy group is then introduced through a series of oxidation and reduction reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Analyse Des Réactions Chimiques
1-Ethyl-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the azoxy group to an amine group using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines.
Applications De Recherche Scientifique
1-Ethyl-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Ethyl-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene involves its interaction with molecular targets through its azoxy group. The compound can undergo electrophilic aromatic substitution, where the azoxy group acts as an electrophile, forming a sigma-bond with the benzene ring and generating a positively charged intermediate . This intermediate then undergoes further reactions to yield the final product. The specific pathways and molecular targets depend on the reaction conditions and the presence of other functional groups.
Comparaison Avec Des Composés Similaires
1-Ethyl-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene can be compared with other similar compounds, such as:
1-Ethyl-4-methoxybenzene: This compound lacks the azoxy group and has different reactivity and applications.
4-Ethylanisole: Similar to 1-Ethyl-4-methoxybenzene but with a different substitution pattern on the benzene ring.
1,4-Dimethylbenzene: Another benzene derivative with different substituents, leading to distinct chemical properties and uses.
Propriétés
Numéro CAS |
32924-15-5 |
|---|---|
Formule moléculaire |
C15H16N2O2 |
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
(4-ethylphenyl)imino-(4-methoxyphenyl)-oxidoazanium |
InChI |
InChI=1S/C15H16N2O2/c1-3-12-4-6-13(7-5-12)16-17(18)14-8-10-15(19-2)11-9-14/h4-11H,3H2,1-2H3 |
Clé InChI |
JLEQZACKSXNUMB-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OC)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



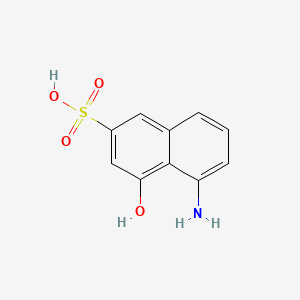
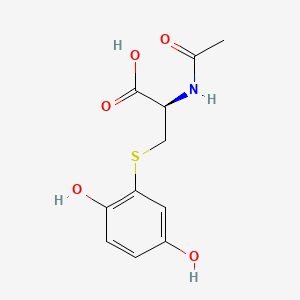
![13-Oxabicyclo[10.1.0]trideca-4,8-diene, 1,4,8-trimethyl-](/img/structure/B14679293.png)
